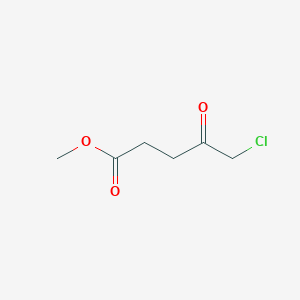

Methyl 5-chloro-4-oxopentanoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 5-chloro-4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClO3/c1-10-6(9)3-2-5(8)4-7/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGRXDHFGMSZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62024-36-6 | |

| Record name | methyl 5-chloro-4-oxopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 5 Chloro 4 Oxopentanoate and Analogues

Direct Halogenation Approaches to β-Keto Esters

Direct halogenation methods provide a straightforward route to α-halogenated β-keto esters by introducing a halogen atom adjacent to a carbonyl group. The reactivity of the α-carbon makes it susceptible to electrophilic halogenating agents.

α-Chlorination of β-Keto Esters

The α-position of β-keto esters can be directly chlorinated using various reagents. The selection of the chlorinating agent and reaction conditions is crucial for achieving high yields and minimizing side products. pitt.edu

Common chlorinating agents for this transformation include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and p-toluenesulfonyl chloride (TsCl). pitt.edunih.govsci-hub.se For instance, the α-chlorination of ketones can be accomplished by generating a kinetic enolate with a strong base like lithium diisopropylamide (LDA) and then quenching it with p-toluenesulfonyl chloride, which serves as a source of electrophilic chlorine. pitt.edu This method is effective for both cyclic and acyclic ketones, yielding monochlorinated products at the less substituted α-position. pitt.edu

Sulfuryl chloride is another effective reagent, often used for the dichlorination of 1,3-dicarbonyl compounds under solvent-free conditions. sci-hub.se Asymmetric chlorination has also been reported, employing chiral catalysts to induce enantioselectivity. The use of hybrid amide-based Cinchona alkaloids as phase-transfer catalysts in the reaction of β-keto esters with NCS can produce α-chloro-β-keto esters in high yields (up to 99%) and excellent enantiomeric excess (up to 97% ee). nih.gov

Table 1: Reagents for α-Chlorination of β-Keto Esters

| Reagent | Catalyst/Base | Key Features | Source(s) |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Cinchona Alkaloid | Asymmetric; high enantioselectivity (up to 97% ee). | nih.gov |

| p-Toluenesulfonyl Chloride | Lithium Diisopropylamide (LDA) | Acts as a "Cl+" source for kinetic enolates. | pitt.edu |

| Sulfuryl Chloride (SO₂Cl₂) | None (solvent-free) | Efficient for dichlorination; can be used for monochlorination. | sci-hub.se |

Regioselective Halogenation Strategies

Achieving regioselectivity in the halogenation of dicarbonyl compounds is a significant synthetic challenge. For a compound like Methyl 5-chloro-4-oxopentanoate, chlorination must occur specifically at the C5 position (α' position) rather than the C3 position (α position).

Strategies to control regioselectivity often involve manipulating the substrate or the reaction conditions. One approach is the formation of an intermediate, such as a silyl (B83357) enol ether, to direct the halogenating agent to a specific carbon atom. pitt.edu The choice of solvent and electrophilic halogen source can also be critical in controlling the reaction's outcome. researchgate.net For example, bromodimethylsulfonium bromide has been used for the highly regioselective α-monobromination of β-keto esters and 1,3-diketones without the need for catalysts or bases, yielding exclusively monobrominated products. organic-chemistry.org While this example involves bromination, the principle of using specific reagents to control selectivity is applicable to chlorination as well.

Multistep Synthetic Routes and Derivatization Approaches

Multistep syntheses offer greater control over the final product structure, allowing for the specific placement of functional groups through a sequence of reactions.

Synthesis from Related Pentanoic Acid Derivatives

A common precursor for this compound is 4-oxopentanoic acid, also known as levulinic acid. The synthesis can proceed via the chlorination of 4-oxopentanoic acid to yield 5-chloro-4-oxopentanoic acid. ontosight.ainih.gov This intermediate, which already contains the required carbon skeleton and chloro-keto functionality, can then be esterified to produce the final product. ontosight.ai This approach separates the chlorination and esterification steps, allowing for optimization of each.

Esterification and Acyl Chlorination Routes

Esterification is a fundamental reaction in this synthetic pathway. The conversion of a carboxylic acid, such as 5-chloro-4-oxopentanoic acid, into its corresponding methyl ester can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst like sulfuric acid, is a widely used method. libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction toward the ester product. masterorganicchemistry.com

Alternatively, the carboxylic acid can first be converted into a more reactive acyl chloride. wordpress.com Reagents such as thionyl chloride (SOCl₂) or phosphorus(V) chloride (PCl₅) are effective for this transformation. libretexts.orgchemguide.co.uk The resulting acyl chloride readily reacts with an alcohol in a nucleophilic acyl substitution reaction to form the ester with a high yield. wordpress.com This two-step process—conversion to an acyl chloride followed by reaction with methanol (B129727)—is a very efficient route to obtaining the methyl ester. wordpress.comchemguide.co.uk

Table 2: Common Reagents for Esterification and Acyl Chlorination

| Transformation | Reagent(s) | Byproducts | Key Features | Source(s) |

|---|---|---|---|---|

| Carboxylic Acid → Ester | Methanol, H₂SO₄ (catalyst) | Water | Equilibrium reaction (Fischer Esterification). | masterorganicchemistry.com |

| Carboxylic Acid → Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify purification. | libretexts.orgchemguide.co.uk |

| Carboxylic Acid → Acyl Chloride | Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl | Solid reagent, reacts in the cold. | chemguide.co.uk |

Chemo- and Regioselective Preparations

A chemo- and regioselective synthesis of this compound can be designed by carefully selecting the sequence of reactions and reagents. A logical route starts with 4-oxopentanoic acid. The first step could be the esterification of the carboxylic acid group to form methyl 4-oxopentanoate (B1231505). This protects the acid functionality and sets the stage for the selective chlorination.

The subsequent chlorination must be directed to the C5 position. The use of sulfuryl chloride in the presence of a peroxide catalyst has been shown to favor chlorination at positions other than the α-position in certain aliphatic acids and their derivatives. google.com Continuous flow chemistry offers another avenue for enhanced control. By precisely managing temperature and residence time in microreactors, highly reactive intermediates can be handled safely, and selectivity can be improved, as demonstrated in syntheses involving sulfuryl chloride. acs.org Such controlled conditions could potentially be applied to the selective C5 chlorination of methyl 4-oxopentanoate to yield the target molecule, this compound.

Green Chemistry Principles in the Synthesis of this compound and Analogues

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. While specific research on the green synthesis of this compound is limited, the principles can be effectively illustrated through the synthesis of its analogues, such as other γ-keto esters and α-haloketones.

Development of Catalytic and Solvent-Free Methods

The development of catalytic and solvent-free synthetic methods represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical processes. These methods often lead to higher efficiency, easier product isolation, and a reduction in waste streams.

Catalytic methods are being explored for the synthesis of γ-keto esters, which are structurally related to this compound. For instance, the hydration of 3-alkynoates catalyzed by Au(III) provides a direct, one-step route to γ-keto esters in high yields under mild conditions in an aqueous ethanol (B145695) mixture. nih.gov This atom-economical reaction proceeds at room temperature, highlighting the potential of catalysis to replace more energy-intensive and less selective methods. nih.gov Similarly, the esterification of levulinic acid, a related γ-keto acid, to produce levulinate esters (biofuels and fuel additives) has been effectively carried out using heterogeneous catalysts like ZSM-5 and Amberlyst-15. cardiff.ac.uk These solid acid catalysts can be easily recovered and reused, simplifying the process and reducing waste. cardiff.ac.uk

Solvent-free synthesis is another cornerstone of green chemistry, as it eliminates the environmental and health hazards associated with many organic solvents. The synthesis of α-haloketones, a key structural feature of this compound, has been achieved under solvent-free conditions. One notable example is the use of diazo compounds and amidine salts as halogen sources for the rapid and efficient construction of α-haloketones without the need for a solvent. researchgate.net This method is not only environmentally friendly but also scalable and proceeds under mild, metal-free conditions. researchgate.net A patent for the continuous flow, solvent-free synthesis of 4-chloro methyl acetoacetate (B1235776), a close analogue, further demonstrates the industrial applicability of such green methodologies. google.com This process uses ketene (B1206846) dimer, liquid chlorine, and methanol as raw materials in a micro-passage reactor, leading to increased yield and product content compared to batch processes. google.com

The following table summarizes examples of catalytic and solvent-free methods for the synthesis of analogues of this compound.

| Product Analogue | Method | Catalyst/Reagent | Conditions | Key Advantages |

| γ-Keto esters | Au(III)-catalyzed hydration of 3-alkynoates | Au(III) catalyst | Room temperature, aqueous ethanol | High yields, mild conditions, atom-economical nih.gov |

| Levulinate esters | Esterification of levulinic acid | ZSM-5, Amberlyst-15 | Mild conditions | High yields, reusable catalyst cardiff.ac.uk |

| α-Haloketones | Halogenation of diazo compounds | Amidine salts (halogen source) | Solvent-free, metal-free | Rapid, scalable, mild conditions researchgate.net |

| 4-Chloro methyl acetoacetate | Continuous flow synthesis | - | Solvent-free, micro-passage reactor | Increased yield, environmentally protective google.com |

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A high atom economy indicates a more sustainable process with minimal waste generation. primescholars.comscranton.edu

Traditional multi-step syntheses often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant amounts of by-products that must be treated as waste. For instance, many classical halogenation reactions utilize halogenating agents in stoichiometric or excess amounts, leading to the formation of unwanted side products. wikipedia.org

To improve atom economy and minimize waste in the synthesis of compounds like this compound, synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. Addition reactions, for example, are inherently atom-economical as they combine reactants without the loss of any atoms. scranton.edu

A hypothetical synthesis of this compound could involve the reaction of methyl acetoacetate with a chlorinating agent. A traditional approach might use sulfuryl chloride (SO₂Cl₂), which, while effective, generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products, thus lowering the atom economy.

The table below presents a theoretical comparison of the atom economy for a hypothetical substitution reaction versus an addition reaction for the synthesis of a chlorinated ketone.

| Reaction Type | Reactants | Desired Product | By-products | Theoretical Atom Economy (%) |

| Substitution (e.g., using SO₂Cl₂) | Ketone + SO₂Cl₂ | Chlorinated Ketone | SO₂ + HCl | < 100 |

| Addition (hypothetical) | Alkene + HOCl | Chlorinated Ketone | None | 100 |

Waste minimization is intrinsically linked to atom economy but also encompasses other aspects of a chemical process, such as the use of solvents, catalysts, and purification methods. The use of recyclable catalysts, as seen in the synthesis of levulinate esters, is a key strategy for waste reduction. cardiff.ac.uk Similarly, solvent-free reactions not only prevent pollution but also simplify the work-up process, often reducing the need for energy-intensive distillation or extraction procedures. researchgate.netgoogle.com Continuous flow processes, like the one patented for 4-chloro methyl acetoacetate, can also contribute to waste minimization by offering better control over reaction parameters, leading to higher selectivity and reduced formation of by-products. google.com

Chemical Reactivity and Transformation Mechanisms of Methyl 5 Chloro 4 Oxopentanoate

Nucleophilic Substitution Reactions at the Chlorinated Carbon Centerorgsyn.org

The primary alkyl chloride at the C-5 position is a key site for nucleophilic substitution reactions. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to attack by various nucleophiles. These reactions typically proceed via an S_N2 (bimolecular nucleophilic substitution) mechanism, leading to the displacement of the chloride ion and the formation of a new carbon-nucleophile bond.

The chlorinated carbon center of Methyl 5-chloro-4-oxopentanoate readily reacts with nitrogen and oxygen-based nucleophiles to yield a variety of derivatives.

Amino Derivatives: Reaction with ammonia (B1221849), primary amines, or secondary amines leads to the formation of the corresponding amino compounds. For instance, treatment with an amine (R-NH₂) results in the substitution of chlorine to form a secondary amine derivative. These reactions are fundamental in building more complex molecules that incorporate a nitrogen atom, which is a common feature in pharmaceuticals and other biologically active compounds.

Alkoxy Derivatives: Alkoxides (RO⁻), generated from the corresponding alcohols, are potent nucleophiles that can displace the chloride to form ethers, known as alkoxy derivatives. For example, reaction with sodium methoxide (NaOCH₃) in methanol (B129727) would yield Methyl 5-methoxy-4-oxopentanoate. This transformation is useful for introducing ether functionalities into a molecular framework.

| Nucleophile | Reagent Example | Derivative Type | Product Structure |

| Amine | R-NH₂ | Amino | |

| Alkoxide | NaOR | Alkoxy |

The specific arrangement of the chloro group and the ketone in this compound creates the potential for intramolecular reactions to form cyclic structures. A prominent example is the base-catalyzed intramolecular cyclization. In the presence of a strong base, a proton can be abstracted from the carbon atom adjacent to the ketone group (the α-carbon, C-3), forming an enolate ion. This enolate is a powerful carbon-based nucleophile.

The nucleophilic α-carbon of the enolate can then attack the electrophilic carbon at C-5, displacing the chloride ion in an intramolecular S_N2 reaction. This process results in the formation of a new carbon-carbon bond and the creation of a three-membered ring. The product of this reaction is a cyclopropane (B1198618) derivative, specifically a 2-acetyl-cyclopropanecarboxylate. This type of cyclization is a powerful tool in organic synthesis for constructing strained ring systems. A similar reaction is observed in the synthesis of methyl cyclopropyl (B3062369) ketone from 5-chloro-2-pentanone. orgsyn.org

Reactivity of the Carbonyl Moiety (Ketone Group)orgsyn.org

The ketone group at C-4 is another major site of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles.

The ketone can undergo nucleophilic addition, where a nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. youtube.comyoutube.com

A key transformation of the ketone group is its reduction to a secondary alcohol. This is typically achieved using hydride-based reducing agents. The choice of reagent can influence the selectivity of the reaction, especially given the presence of the reducible ester group.

Sodium borohydride (NaBH₄): This is a mild reducing agent that selectively reduces ketones and aldehydes. In the case of this compound, NaBH₄ would reduce the ketone at C-4 to a hydroxyl group, yielding Methyl 5-chloro-4-hydroxypentanoate, while leaving the methyl ester group intact. nih.gov

Lithium aluminum hydride (LiAlH₄): This is a much stronger reducing agent. It will reduce the ketone to a secondary alcohol and will also reduce the methyl ester group at C-1 to a primary alcohol. Therefore, treatment with LiAlH₄ would result in the formation of a diol, 6-chloro-1,3-hexanediol.

| Reducing Agent | Selectivity | Product of Reaction with this compound |

| Sodium Borohydride (NaBH₄) | Reduces ketones and aldehydes | Methyl 5-chloro-4-hydroxypentanoate |

| Lithium Aluminum Hydride (LiAlH₄) | Reduces ketones, aldehydes, esters, carboxylic acids, etc. | 6-chlorohexane-1,4-diol |

The ketone group can react with nitrogen-based nucleophiles, such as primary amines and their derivatives, in condensation reactions. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule to form a new carbon-nitrogen double bond (an imine or Schiff base).

For example, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, while reaction with a primary amine (RNH₂) forms an N-substituted imine. These functionalizations are important for synthesizing heterocyclic compounds and for creating intermediates for further synthetic transformations. beilstein-journals.org

Transformations of the Ester Group

The methyl ester functionality at C-1 is the third reactive site in the molecule. While generally less reactive than the alkyl chloride or the ketone, it can undergo several important transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-chloro-4-oxopentanoic acid. This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis, known as saponification, is an irreversible process that involves the attack of a hydroxide (B78521) ion on the ester carbonyl, followed by the formation of the carboxylate salt, which is then protonated in a separate workup step to give the carboxylic acid.

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl group of the ester can be exchanged for a different alkyl group. For instance, reacting this compound with ethanol (B145695) under acidic conditions will produce Ethyl 5-chloro-4-oxopentanoate.

Amidation: Esters can react with amines to form amides. This reaction is typically slower than the reaction of amines with alkyl halides and often requires elevated temperatures to proceed at a reasonable rate. The amine attacks the electrophilic ester carbonyl carbon, leading to the displacement of methanol.

| Reaction Type | Reagents | Product |

| Hydrolysis (Saponification) | 1. NaOH, H₂O2. H₃O⁺ | 5-chloro-4-oxopentanoic acid |

| Transesterification | R-OH, H⁺ or RO⁻ | Ethyl 5-chloro-4-oxopentanoate (example with ethanol) |

| Amidation | R-NH₂, Heat | N-alkyl-5-chloro-4-oxopentanamide |

Hydrolysis to the Corresponding Carboxylic Acid

The ester functional group in this compound can be hydrolyzed to its corresponding carboxylic acid, 5-chloro-4-oxopentanoic acid. This transformation can be achieved under either acidic or basic conditions.

Under basic conditions, a process known as saponification, the ester is treated with a hydroxide salt, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH). masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion as a leaving group. youtube.com The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt. masterorganicchemistry.com This acid-base reaction is essentially irreversible and drives the hydrolysis to completion. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final 5-chloro-4-oxopentanoic acid product. masterorganicchemistry.com

Acid-catalyzed hydrolysis is also an effective method. youtube.com In this process, the carbonyl oxygen of the ester is first protonated by an acid catalyst, such as hydronium (H₃O⁺), which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com After a series of proton transfers, methanol is eliminated, and the carboxylic acid is formed. youtube.comyoutube.com Unlike basic hydrolysis, this reaction is reversible.

The product of this reaction, 5-chloro-4-oxopentanoic acid, is a β-keto acid. β-Keto acids are known to be thermally unstable and can undergo decarboxylation (loss of CO₂) upon heating. ucc.ielibretexts.org

| Condition | Reagents | Mechanism Type | Key Features |

|---|---|---|---|

| Basic (Saponification) | Aqueous base (e.g., NaOH, LiOH), followed by acid workup (e.g., HCl) | Nucleophilic Acyl Substitution | Irreversible due to formation of carboxylate salt. masterorganicchemistry.com |

| Acidic | Aqueous acid (e.g., H₂SO₄, HCl) and heat | Acid-Catalyzed Nucleophilic Acyl Substitution | Reversible equilibrium process. youtube.com |

Transesterification Processes

Transesterification is a process that converts one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this reaction involves exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol (R-OH).

This reaction is highly valuable as it avoids the need to first hydrolyze the ester to a carboxylic acid and then re-esterify it, a two-step process that can be inefficient, especially given the instability of the intermediate β-keto acid. ucc.ie A wide range of catalysts can be employed for the transesterification of β-keto esters, including protic acids, Lewis acids, organic bases, and enzymes. nih.gov The conditions are generally mild, allowing for good functional group tolerance. nih.gov

A key advantage of β-keto esters is that they can often be selectively transesterified in the presence of other ester types, such as α-keto or γ-keto esters. nih.gov This selectivity is attributed to the unique structure of β-keto esters. The reaction may proceed through a chelated enol intermediate, where a catalyst coordinates to both carbonyl oxygens, or via an acylketene intermediate. nih.gov For example, catalysts like silica-supported boric acid have been shown to be highly efficient for the transesterification of β-keto esters with a wide variety of alcohols, including primary, secondary, allylic, and benzylic alcohols, often under solvent-free conditions. researchgate.net

| Reactant Alcohol | Product | Alcohol Type |

|---|---|---|

| Ethanol | Ethyl 5-chloro-4-oxopentanoate | Primary |

| Benzyl alcohol | Benzyl 5-chloro-4-oxopentanoate | Benzylic |

| Isopropanol | Isopropyl 5-chloro-4-oxopentanoate | Secondary |

| Allyl alcohol | Allyl 5-chloro-4-oxopentanoate | Allylic |

Enolate Chemistry and α-Carbon Functionalization

The protons on the carbon atom situated between the ketone and ester carbonyls (the α-carbon) of this compound are significantly more acidic than typical α-protons of a single ketone or ester. aklectures.com This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, an enolate ion, through resonance. The negative charge is delocalized onto both the ketonic and ester oxygen atoms, making the enolate relatively stable and easy to form. masterorganicchemistry.com This readily formed enolate is a potent carbon nucleophile, serving as a key intermediate for a variety of carbon-carbon bond-forming reactions at the α-position. jove.com

Alkylation and Acylation at the α-Position

Alkylation: The nucleophilic enolate of this compound can react with electrophilic alkyl halides (e.g., methyl iodide, benzyl bromide) in a nucleophilic substitution (SN2) reaction. jove.com This process, known as the acetoacetic ester synthesis, results in the formation of a new carbon-carbon bond at the α-carbon. jove.com The reaction is typically carried out by first treating the β-keto ester with a suitable base, such as sodium ethoxide, to generate the enolate. youtube.com The choice of base is important; using a base whose conjugate acid is weaker than the β-keto ester ensures complete conversion to the enolate, minimizing side reactions. jove.com If the resulting product still contains an acidic α-proton, a second, different alkyl group can be introduced by repeating the deprotonation and alkylation sequence. jove.com

Acylation: In a similar fashion, the enolate can be acylated by reacting it with an acylating agent like an acid chloride or an acid anhydride. organicreactions.org This reaction introduces a third carbonyl group, yielding an α-acylated derivative. For example, reaction of the enolate with acetyl chloride would yield Methyl 2-acetyl-5-chloro-4-oxopentanoate. This transformation is a powerful method for constructing more complex dicarbonyl and tricarbonyl systems. organic-chemistry.org

| Reaction Type | Electrophile | Product Class | Example Electrophile |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Alkyl-β-keto ester | CH₃I (Methyl iodide) |

| Acylation | Acyl Chloride (RCOCl) | α-Acyl-β-keto ester | CH₃COCl (Acetyl chloride) |

Condensations Involving the α-Hydrogens

The enolate of this compound can act as the nucleophilic partner in condensation reactions, most notably the Claisen condensation. The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or between an ester and another carbonyl compound. wikipedia.org

In a "mixed" or "crossed" Claisen condensation, the enolate of this compound can be reacted with a different ester that cannot form an enolate itself (i.e., it has no α-hydrogens), such as ethyl benzoate or diethyl carbonate. organic-chemistry.org This strategy avoids a mixture of products that would arise if both esters were enolizable. organic-chemistry.org The reaction begins with the base-mediated formation of the enolate from this compound. jove.com This nucleophilic enolate then attacks the carbonyl carbon of the non-enolizable ester. wikipedia.org The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields a new β-dicarbonyl compound. jove.com The driving force for the reaction is the final deprotonation of the newly formed product, which has highly acidic α-protons situated between two carbonyl groups, by the alkoxide base. organic-chemistry.org An acidic workup is then required to protonate the resulting enolate and yield the neutral product. youtube.com

Strategic Utility of Methyl 5 Chloro 4 Oxopentanoate in Complex Molecule Synthesis

Precursor for Heterocyclic Compounds

The presence of a 1,4-dielectrophilic character in the carbon skeleton of methyl 5-chloro-4-oxopentanoate makes it an ideal starting material for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with various dinucleophiles.

Construction of Pyrrole (B145914) and Pyrrolidine (B122466) Scaffolds

The γ-chloroketone moiety is a classic precursor for the formation of pyrrole and pyrrolidine rings, which are core structures in numerous pharmaceuticals and natural products. beilstein-journals.org

Pyrrole Synthesis: In a reaction analogous to the Hantzsch pyrrole synthesis, this compound can react with ammonia (B1221849) or primary amines and a β-dicarbonyl compound. The α-chloroketone portion of the molecule reacts readily to form an aminoketone intermediate, which then undergoes cyclization and dehydration to yield highly substituted pyrroles. This pathway provides a convergent route to complex pyrrole derivatives by leveraging the inherent reactivity of the chloroketone.

Pyrrolidine Synthesis: Pyrrolidine rings can be synthesized from acyclic precursors through intramolecular cyclization. mdpi.com For instance, reductive amination of the ketone in this compound, followed by intramolecular nucleophilic substitution of the chloride by the newly formed amine, provides a direct route to substituted prolines and other pyrrolidine derivatives. Recent advancements have highlighted methods like the photo-promoted ring contraction of pyridines to access functionalized pyrrolidines, underscoring the ongoing interest in novel synthetic routes to this valuable scaffold. nih.gov

The following table summarizes the general approach to pyrrole and pyrrolidine synthesis from a γ-chloroketone precursor.

| Target Scaffold | General Reactants | Key Reaction Type |

| Pyrrole | Ammonia/Primary Amine, β-dicarbonyl compound | Hantzsch-type condensation |

| Pyrrolidine | Reducing agent, Ammonia/Primary Amine | Reductive amination followed by intramolecular cyclization |

Synthesis of Pyrazole (B372694) and Pyrimidine (B1678525) Derivatives

The 1,4-dicarbonyl-like nature of this compound allows for its use in the construction of other important nitrogen heterocycles like pyrazoles and pyrimidines.

Pyrazole Synthesis: Pyrazoles are typically formed via the condensation of a 1,3-dielectrophile with hydrazine (B178648) or its derivatives. The γ-chloroketone can be transformed into a 1,3-dicarbonyl equivalent, which then readily cyclizes with hydrazine. This reaction, a variant of the Knorr pyrazole synthesis, produces pyrazoles with substituents determined by the initial structure of the keto-ester, offering a modular approach to a wide range of pyrazole-based compounds.

Pyrimidine Synthesis: The synthesis of pyrimidines can be achieved through the reaction of a three-carbon dielectrophilic fragment with urea, thiourea, or amidines, in what is known as the Biginelli reaction or related cyclocondensations. The carbon backbone of this compound can serve as this three-carbon unit. Under appropriate conditions, the ketone and ester functionalities react with the dinucleophile to form the six-membered pyrimidine ring, a scaffold of immense importance in medicinal chemistry.

Role in the Formation of Other Nitrogen and Oxygen Containing Heterocycles

The reactivity of this compound extends to the synthesis of various other heterocycles containing nitrogen and oxygen.

Furanone Synthesis: Intramolecular cyclization of γ-hydroxyalkynones is a known method for producing 3(2H)-furanones. researchgate.net By analogy, derivatization of the ketone in this compound to an alcohol, followed by manipulation of the chloro-ester portion, can lead to precursors that cyclize to form substituted furan (B31954) and furanone rings, which are present in many bioactive molecules.

Isoxazole Synthesis: Isoxazoles can be prepared by the cycloaddition of a nitrile oxide with an alkyne or alkene. Alternatively, the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride can yield regioisomeric methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates. By transforming this compound into a suitable β-enamino ketoester, this methodology can be applied to generate novel isoxazole-based amino acid-like building blocks.

Building Block for Carbocyclic Systems and Advanced Structures

Beyond heterocycles, this compound is a valuable building block for constructing carbocyclic rings and introducing functionalized aliphatic chains onto other molecular scaffolds.

Annulation Reactions and Ring Constructions

The γ-chloroketone functionality is well-suited for intramolecular cyclization reactions to form small carbocyclic rings, most notably cyclopropanes.

Cyclopropane (B1198618) Synthesis: In a process analogous to the Favorskii rearrangement, treatment of γ-chloroketones with a base can lead to the formation of cyclopropyl (B3062369) ketones. For a similar compound, 5-chloro-2-pentanone, treatment with aqueous sodium hydroxide (B78521) initiates an intramolecular cyclization to yield methyl cyclopropyl ketone. orgsyn.orggoogle.com This reaction proceeds via the formation of an enolate alpha to the ketone, which then displaces the chloride in an intramolecular SN2 reaction. This method provides a powerful tool for constructing highly strained and synthetically useful cyclopropane rings. nih.govilo.org

The general conditions for this transformation are outlined below:

| Starting Material | Reagent | Product | Key Reaction Type |

| γ-Chloroketone | Sodium Hydroxide (aq) | Cyclopropyl Ketone | Intramolecular Cyclization |

This ring-forming strategy is a key step in building more complex molecular frameworks where a cyclopropane unit is desired.

Synthesis of Substituted Aliphatic and Aromatic Analogs

The dual functionality of this compound allows for a wide range of chemical modifications to produce diverse aliphatic and aromatic analogs.

Substituted Aliphatic Analogs: The chlorine atom at the C-5 position can be readily displaced by a variety of nucleophiles. google.com This allows for the introduction of diverse functional groups, creating a library of substituted pentanoate derivatives. The ketone at C-4 and the ester at C-1 can be further modified through reduction, oxidation, or addition reactions to build molecular complexity.

The table below illustrates some potential nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Resulting Functional Group at C-5 |

| Azide | Sodium Azide (NaN₃) | Azide |

| Amine | Ammonia (NH₃), Primary/Secondary Amines | Amino |

| Thiol | Sodium Thiolate (RSNa) | Thioether |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

These reactions highlight the utility of this compound as a scaffold for creating functionalized aliphatic chains, which can be intermediates for pharmaceuticals or other advanced materials.

Applications in the Synthesis of Specialty Chemicals and Functional Materials

This compound is a trifunctional chemical building block possessing a methyl ester, a ketone, and a primary alkyl chloride. This unique combination of reactive sites allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of more complex molecules. Its structure enables sequential or selective reactions, providing a strategic advantage in the multi-step assembly of specialty chemicals and functional materials.

The utility of this compound as a synthetic intermediate is highlighted by its position in the production pathway of advanced biochemical reagents. It is a documented precursor in methods for obtaining 5-halogenated levulinic acid alkyl esters. google.com These esters, in turn, are key for the cost-effective and scalable synthesis of compounds like 5-aminolevulinic acid (5-ALA) and its corresponding methyl ester hydrochloride. google.com

5-Aminolevulinic acid hydrochloride is an important photosensitizer used in photodynamic therapy and fluorescence-based cancer diagnosis, particularly for conditions such as bladder cancer. google.com The synthesis of these high-value reagents from simpler, versatile building blocks like this compound is a critical aspect of their commercial and clinical availability. The process leverages the existing functionalities of the precursor, which are transformed through subsequent chemical steps, such as substitution of the chlorine atom, to yield the final, highly functionalized reagent.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 62024-36-6 |

| Molecular Formula | C₆H₉ClO₃ |

| IUPAC Name | This compound |

| Synonym | 5-Chlorolevulinic acid methyl ester |

| Molecular Weight | 164.59 g/mol |

| Melting Point | 21-22 °C |

This interactive table summarizes the key properties of the compound.

The chloromethyl ketone moiety is a well-established reactive functional group used to design specific, covalent inhibitors for biochemical research. These compounds act as affinity labels, forming a permanent bond with nucleophilic amino acid residues (such as cysteine or histidine) in the active site of an enzyme, thereby enabling detailed study of enzyme function and metabolic pathways.

While direct studies utilizing this compound are not extensively documented, its parent acid, 5-chloro-4-oxopentanoic acid, has been synthesized and used for this exact purpose. nih.gov Researchers have used it as a covalent inhibitor of acetoacetyl-CoA thiolase to probe its role in cholesterol and fatty acid synthesis within hepatocytes. nih.gov The chloromethyl ketone group was essential for the irreversible inactivation of the enzyme by alkylating a thiol group in the active site. nih.gov

The esterification to this compound represents a logical progression for developing such chemical probes, as esters often possess different cell permeability and pharmacokinetic properties compared to their parent carboxylic acids. This modification can enhance a probe's ability to reach its intracellular target.

Furthermore, the general strategy of using peptide chloromethyl ketones as selective enzyme inhibitors is a cornerstone of biochemical research. nih.gov In these reagents, a peptide sequence provides targeting specificity for a particular protease, while the chloromethyl ketone acts as the reactive "warhead" that covalently modifies the enzyme. nih.gov The structure of this compound makes it an ideal scaffold for creating similar targeted probes. The ester functionality provides a handle for attaching targeting moieties, while the chloromethyl ketone is retained as the active, enzyme-modifying component.

Table 2: Examples of Related Molecules for Biochemical Studies

| Compound/Class | Target Enzyme/Process | Application/Finding | Citation |

|---|---|---|---|

| 5-Chloro-4-oxopentanoic acid | Acetoacetyl-CoA thiolase | Covalent inhibitor used to study cholesterol and fatty acid synthesis in hepatocytes. | nih.gov |

| Peptide Chloromethyl Ketones | Various Proteases (e.g., Coagulation Factors) | Used as affinity labels to selectively modify and identify enzymes in complex biological mixtures. | nih.gov |

This interactive table provides examples of how the core structure of this compound is applied in biochemical research.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Methyl 5-chloro-4-oxopentanoate, both ¹H and ¹³C NMR would provide critical information about its carbon skeleton and the electronic environment of the hydrogen and carbon atoms.

Based on the known structure, the expected ¹H NMR spectrum would exhibit distinct signals for the methyl ester protons, the two methylene (B1212753) groups, and the methylene group adjacent to the chlorine atom. The chemical shifts (δ) and spin-spin coupling patterns would be indicative of their relative positions. For instance, the methyl ester protons would appear as a singlet, while the methylene groups would likely present as triplets or more complex multiplets due to coupling with neighboring protons.

The ¹³C NMR spectrum would complement this by showing signals for each of the six carbon atoms in the molecule, including the carbonyl carbons of the ketone and ester groups, the methoxy (B1213986) carbon, and the three methylene carbons. The chemical shifts of the carbonyl carbons would be in the characteristic downfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₃ | ~3.7 | ~52 |

| -CH₂-C(O)O- | ~2.6 | ~35 |

| -CH₂-CH₂- | ~2.9 | ~28 |

| -C(O)-CH₂Cl | ~4.3 | ~46 |

| -C(O)O- | - | ~173 |

| -C(O)- | - | ~205 |

Note: These are predicted values and may differ from experimental data.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To further confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, confirming the sequence of the methylene groups in the pentanoate chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

Application in Reaction Monitoring and Purity Assessment

NMR spectroscopy is also a valuable tool for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product. By taking NMR spectra of the reaction mixture at different time points, the disappearance of starting material signals and the appearance of product signals can be tracked. Quantitative NMR (qNMR) could be used to determine the purity of the isolated compound by integrating the signals of the analyte against a known internal standard.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous confirmation of its molecular formula, C₆H₉ClO₃. The presence of a chlorine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a series of product ions. The fragmentation pattern provides detailed structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃), the chloromethyl group (-CH₂Cl), and cleavage adjacent to the carbonyl groups.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 164/166 | [M]⁺ |

| 133/135 | [M - OCH₃]⁺ |

| 129 | [M - Cl]⁺ |

| 115 | [M - CH₂Cl]⁺ |

| 59 | [COOCH₃]⁺ |

Note: These are plausible fragments and would need to be confirmed by experimental data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, likely in the region of 1715-1750 cm⁻¹. The C-O stretching of the ester and the C-Cl stretching vibration would also be observable.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | Stretch | ~1740 |

| C=O (ketone) | Stretch | ~1720 |

| C-O (ester) | Stretch | ~1200-1250 |

| C-Cl | Stretch | ~650-800 |

| C-H (sp³) | Stretch | ~2850-3000 |

Note: These are typical ranges and the exact positions would be determined experimentally.

X-ray Crystallography for Solid-State Structure and Absolute Configuration (where crystalline forms exist)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and absolute configuration. This compound has a reported melting point of 21-22 °C, indicating that it can exist in a crystalline form suitable for such analysis. sigmaaldrich.com

While specific crystallographic data for this compound has not been detailed in the surveyed literature, the technique remains the gold standard for unambiguous structure determination. If a single crystal of the compound were analyzed, the resulting data would precisely map the molecular conformation in the solid state. For molecules with chiral centers, X-ray crystallography of a single enantiomer can determine the absolute configuration (R or S). nih.govresearchgate.net The analysis of a racemic crystal would reveal how the two enantiomers pack together in the unit cell. nih.govresearchgate.net Such studies have been performed on other chlorinated organic compounds, confirming their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.govresearchgate.netchemicalpapers.com

Chromatographic Methods for Purification and Analytical Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its final purity. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the compound and its surrounding matrix.

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and separated from other components based on its boiling point and interactions with the GC column before being detected and fragmented by a mass spectrometer.

The mass spectrum provides crucial structural information. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and chlorine-containing fragments, which will show a peak at M and another at M+2 with an intensity ratio of approximately 3:1 for ³⁵Cl and ³⁷Cl. libretexts.org Common fragmentation patterns for ketones and esters include α-cleavage, where the bond adjacent to the carbonyl group breaks. msu.edulibretexts.org For this compound, this could lead to the loss of the chloromethyl radical (•CH₂Cl) or other acylium ion fragments. Another typical fragmentation for esters is the loss of the alkoxy group, which in this case would be a methoxy radical (•OCH₃). libretexts.org The McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with accessible gamma-hydrogens, is also possible. openstax.orglibretexts.org

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragmentation Process | Lost Fragment | Resulting Ion (m/z) | Reference |

|---|---|---|---|

| α-Cleavage (ketone) | •CH₂Cl | [M - 49]⁺ | msu.edulibretexts.org |

| α-Cleavage (ketone) | •CH₂CH₂COOCH₃ | [M - 87]⁺ | msu.edulibretexts.org |

| α-Cleavage (ester) | •OCH₃ | [M - 31]⁺ | libretexts.org |

High-Performance Liquid Chromatography (HPLC) is a versatile analytical technique used for the separation, identification, and quantification of compounds. bldpharm.com It is particularly useful for monitoring the progress of a synthesis reaction by measuring the depletion of reactants and the formation of the product. It is also a primary method for determining the final purity of non-volatile or thermally sensitive compounds.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound's two carbonyl groups act as chromophores, allowing for detection using a UV detector. By comparing the peak area of the sample to that of a known standard, HPLC can be used to accurately quantify the purity of the final product.

Computational and Theoretical Investigations of Methyl 5 Chloro 4 Oxopentanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can map out the electron distribution, which in turn governs the molecule's structure, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust method for investigating the mechanisms of chemical reactions. It is frequently used to model reaction pathways, locate transition states, and calculate activation energies, providing deep insights that complement experimental work. uni-goettingen.de For methyl 5-chloro-4-oxopentanoate, DFT could be employed to study reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or enolate formation at the α-carbon.

A typical DFT study involves:

Locating Stationary Points: Geometries of reactants, products, intermediates, and transition states (TS) on the potential energy surface are optimized.

Calculating Energies: The relative energies of these stationary points are calculated to determine the reaction's thermodynamic feasibility (ΔE_rxn) and kinetic barriers (ΔE_a).

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that a located transition state correctly connects the intended reactants and products.

For instance, a hypothetical reaction involving the substitution of the chlorine atom by a nucleophile (Nu⁻) would be modeled to compare a direct substitution pathway (S_N2) with a potential addition-elimination pathway involving the adjacent carbonyl group. The calculated energy barriers would predict which pathway is more likely to occur.

Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway Calculations performed at a theoretical B3LYP/6-311+G(d,p) level of theory.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Nu⁻ | 0.0 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| Intermediate | Tetrahedral intermediate | +5.6 |

| TS2 | Transition state for chloride elimination | +12.8 |

| Products | Methyl 5-(nucleophil)-4-oxopentanoate + Cl⁻ | -10.5 |

This interactive table illustrates the kind of data generated from DFT studies on reaction energetics.

The distribution of electrons in a molecule is key to its reactivity. Analyses derived from the calculated wavefunction provide a quantitative and visual understanding of this distribution.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO often acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO is an indicator of chemical stability; a larger gap implies higher stability. For this compound, the HOMO would likely be localized on the oxygen atoms and potentially the chlorine atom, while the LUMO would be centered on the carbonyl carbons.

Molecular Electrostatic Potential (MEP): An MEP surface maps the electrostatic potential onto the electron density surface. It visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. In this compound, negative potential would be expected around the carbonyl and ester oxygens, while positive potential would be found near the hydrogen atoms and the carbonyl carbons.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and interactions between orbitals. It can quantify the charge on each atom (natural atomic charges) and describe delocalization effects, such as hyperconjugation, which contribute to molecular stability.

Table 2: Hypothetical Frontier Orbital Data for this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| E(HOMO) | -7.25 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.10 | Energy of the Lowest Unoccupied Molecular Orbital |

This interactive table shows representative data from a molecular orbital analysis.

Conformational Analysis and Intermolecular Interactions

Conformational analysis is typically performed by systematically rotating the dihedral angles of flexible bonds and calculating the corresponding energy, a process known as a potential energy surface (PES) scan. This scan helps identify energy minima, which correspond to stable conformers (isomers), and energy maxima, which represent the barriers to rotation between them.

For this compound, key dihedral angles to scan would include the C-C bonds of the pentanoate backbone. The results would reveal the most stable arrangement of the chloromethylketone and methyl ester groups, likely an anti-periplanar or a gauche conformation, to minimize steric hindrance.

Table 3: Example of a Potential Energy Surface Scan Summary Scanning the O=C-C-C dihedral angle.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.1 | Eclipsed (Maximum) |

| 60 | 0.9 | Gauche (Minimum) |

| 120 | 4.5 | Eclipsed (Maximum) |

This interactive table demonstrates how a PES scan identifies stable and unstable conformations.

While this compound cannot form intramolecular hydrogen bonds with itself, it can act as a hydrogen bond acceptor in the presence of donor molecules (e.g., water or alcohols). The carbonyl oxygens are the primary acceptor sites. Computational methods can quantify the strength of these interactions. Furthermore, other non-covalent interactions, such as dipole-dipole forces and weaker van der Waals interactions, play a crucial role in determining the molecule's condensed-phase behavior and its interactions with biological receptors. Quantum theory atoms in molecules (QTAIM) and non-covalent interaction (NCI) plot analyses are advanced techniques used to visualize and characterize these weak interactions.

Spectroscopic Parameter Prediction and Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or confirm the identity of a synthesized compound.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of the molecule, it is possible to predict NMR chemical shifts. These predicted shifts are often plotted against experimental values to confirm structural assignments.

Vibrational Spectroscopy (IR and Raman): The calculation of harmonic vibrational frequencies is a standard output of geometry optimization calculations. These frequencies correspond to the vibrational modes of the molecule, which are observed as peaks in infrared (IR) and Raman spectra. A computed spectrum can be compared directly with an experimental one to identify characteristic functional group vibrations, such as the C=O stretches of the ketone and ester groups. For this compound, one would expect two distinct carbonyl stretching frequencies due to their different electronic environments.

Table 4: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| C=O Stretch (Ketone) | 1725 | 1725-1705 |

| C=O Stretch (Ester) | 1740 | 1750-1735 |

This interactive table illustrates how predicted spectroscopic data can be used for validation.

Computational NMR and Vibrational Spectroscopy

Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and vibrational (infrared and Raman) spectra of organic molecules. nih.govresearchgate.net These computational approaches allow for the assignment of experimental signals to specific atoms and vibrational modes within the molecule.

For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to determine the optimized molecular geometry. researchgate.net From this geometry, properties like NMR chemical shifts (¹H and ¹³C) and vibrational frequencies can be calculated.

Computational NMR Spectroscopy:

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Shift (ppm) | Corresponding Protons | Predicted ¹H Shift (ppm) | Multiplicity |

| C1 (C=O, ketone) | 205-215 | - | - | - |

| C2 (-CH₂-) | 35-45 | H2 | 2.80-3.00 | t |

| C3 (-CH₂-) | 25-35 | H3 | 2.60-2.80 | t |

| C4 (C=O, ester) | 170-175 | - | - | - |

| C5 (-CH₂Cl) | 45-55 | H5 | 4.10-4.30 | s |

| C6 (-OCH₃) | 50-60 | H6 | 3.60-3.80 | s |

Computational Vibrational Spectroscopy:

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations can predict these vibrational frequencies and their corresponding intensities. researchgate.netmemphis.edu This information is crucial for a complete assignment of the experimental spectra. For example, studies on halogenated cytosines have successfully used DFT (B3LYP/6-31G*) to analyze the effects of substituents on vibrational frequencies. nih.gov

A computational analysis of this compound would identify characteristic stretching and bending modes. The carbonyl (C=O) stretching vibrations of the ketone and ester groups are expected to be strong in the IR spectrum, typically in the range of 1700-1750 cm⁻¹. The C-Cl stretching vibration would appear at a lower frequency, generally in the 600-800 cm⁻¹ region. researchgate.net

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Note: This data is illustrative and based on general frequency ranges for the indicated functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C=O (Ketone) | Stretching | 1715-1730 | Strong |

| C=O (Ester) | Stretching | 1735-1750 | Strong |

| C-O (Ester) | Stretching | 1200-1300 | Medium |

| C-Cl | Stretching | 600-800 | Medium-Strong |

| C-H (sp³) | Stretching | 2850-3000 | Medium |

| CH₂ | Bending (Scissoring) | 1450-1470 | Medium |

Molecular Modeling in Catalyst Design and Reaction Optimization

Molecular modeling and computational simulations are indispensable in modern chemistry for designing efficient catalysts and optimizing reaction conditions. These techniques provide a molecular-level understanding of reaction mechanisms, transition states, and the interactions between reactants, catalysts, and solvents.

While specific molecular modeling studies for catalyst design involving this compound were not found, the principles can be applied to reactions this molecule would undergo. For example, the asymmetric reduction of the ketone group is a common and important transformation. Computational methods are widely used to design catalysts for such reactions. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is a prime example where computational studies have elucidated the mechanism and sources of enantioselectivity in ketone reduction. wordpress.com

Similarly, molecular modeling can be used to optimize reactions like the addition of Grignard reagents to the ketone of this compound. masterorganicchemistry.commasterorganicchemistry.com Computational studies can help predict the stereochemical outcome and identify the most effective ligands for the Grignard reagent to achieve high selectivity. nih.govacs.org This involves modeling the transition states of the competing reaction pathways to determine which is energetically favored. nih.gov

Reaction optimization for processes like ester hydrolysis can also be guided by computational studies. researchgate.netnih.govnii.ac.jp Molecular dynamics simulations, for instance, can reveal the role of solvent molecules and catalytic species in the reaction mechanism, helping to identify conditions that lower the activation energy of the reaction. researchgate.net For this compound, understanding the hydrolysis of the methyl ester group under various conditions would be crucial for its synthetic applications and stability studies.

Future Directions and Emerging Research Avenues

Catalytic Asymmetric Synthesis Utilizing Chiral Derivatives of Methyl 5-chloro-4-oxopentanoate

The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, and this compound presents a valuable scaffold for asymmetric transformations. Research into the catalytic asymmetric reduction of related β-keto esters provides a clear roadmap for the potential of this molecule. organic-chemistry.orgrsc.org The ketone functionality is a prime target for enantioselective reduction to produce chiral β-hydroxy esters, which are key building blocks for many complex molecules. nih.govwikipedia.org

Future research is anticipated to focus on several key areas:

Catalyst Screening: A broad range of chiral catalysts, including transition metal complexes (e.g., Iridium, Ruthenium) with chiral ligands and organocatalysts like oxazaborolidines, could be systematically screened for the reduction of the 4-oxo group. organic-chemistry.orgrsc.orgwikipedia.org The goal would be to achieve high diastereoselectivity and enantioselectivity, yielding specific stereoisomers of the corresponding α-chloro-β-hydroxy ester.

Biocatalysis: The use of enzymes, particularly reductases from sources like baker's yeast (Saccharomyces cerevisiae), offers a green and highly selective alternative. acs.org Studies on analogous α-chloro-β-keto esters have demonstrated that screening a library of yeast reductases can identify enzymes capable of producing single diastereomers with high optical purity. acs.org This biocatalytic approach could be applied to this compound on a preparative scale.

Derivatization for Asymmetric Reactions: The molecule itself can be a precursor to other chiral structures. For instance, asymmetric alkylation at the α-carbon (position 3), facilitated by chiral phase-transfer catalysts, is a known method for cyclic β-keto esters and could be explored for this linear system. rsc.org Similarly, organocatalytic asymmetric peroxidation of related unsaturated β-keto esters suggests pathways to introduce new chiral centers. nih.gov

Table 1: Potential Asymmetric Transformations for this compound

| Transformation | Target Functional Group | Catalyst Type | Potential Chiral Product |

| Asymmetric Hydrogenation | 4-Keto | Chiral Iridium or Ruthenium Complexes | Chiral Methyl 5-chloro-4-hydroxypentanoate |

| Asymmetric Transfer Hydrogenation | 4-Keto | Chiral Metal Catalysts with Formic Acid | Chiral Methyl 5-chloro-4-hydroxypentanoate |

| Biocatalytic Reduction | 4-Keto | Yeast Reductases (e.g., from S. cerevisiae) | Specific diastereomers of Methyl 5-chloro-4-hydroxypentanoate |

| Asymmetric Alkylation | α-Carbon (Position 3) | Chiral Phase-Transfer Catalysts | Chiral 3-alkyl-Methyl 5-chloro-4-oxopentanoate derivatives |

Integration into Flow Chemistry and Microreactor Systems

The structural features of this compound, particularly the reactive α-chloroketone moiety, make it an ideal candidate for integration into flow chemistry and microreactor systems. These technologies offer significant advantages in terms of safety, reaction control, and scalability over traditional batch processing. smolecule.comrsc.org

Emerging research in this area is likely to pursue:

Enhanced Safety and Handling: Reactions involving reactive intermediates or hazardous reagents benefit greatly from the small reaction volumes and superior heat and mass transfer in microreactors. mdpi.com The synthesis of related α-halo ketones has been successfully demonstrated in continuous-flow systems, which minimizes the handling of potentially unstable or toxic intermediates. nih.govacs.org

Precise Reaction Control: Flow systems allow for precise control over parameters like residence time, temperature, and stoichiometry. acs.org This is crucial for controlling selectivity in reactions with this compound, where multiple reactive sites (ketone, chloro group, ester) could compete. For example, the short residence times achievable in microreactors can suppress the formation of byproducts.

Multi-step Continuous Synthesis: The compound can be generated and used in-situ in a continuous, multi-step synthesis. For example, a flow process could be designed where a precursor is first converted to this compound, which then immediately flows into a second reactor to be derivatized, streamlining the production of complex molecules and avoiding the isolation of the intermediate. acs.org

Exploration in Supramolecular Chemistry and Advanced Materials Design

The bifunctional nature of this compound provides a platform for its use as a building block in supramolecular chemistry and for the design of advanced materials. While direct research is nascent, the known chemistry of β-keto esters serves as a guide for future exploration.

Key avenues for research include:

Ligand Design for Coordination Polymers: The β-keto ester moiety can act as a bidentate ligand, chelating to metal ions. This opens up the possibility of using this compound or its derivatives to construct metal-organic frameworks (MOFs) or other coordination polymers. The additional chloro and ester functionalities provide sites for post-synthesis modification of the resulting material.

Building Blocks for Functional Polymers: The reactivity of the compound allows for its incorporation into polymer chains. For example, it could be used to synthesize thermally stable polymers or functional dyes. nih.gov

Anion Recognition and Sensing: The design of molecules for anion recognition is a significant area of supramolecular chemistry. rsc.org Derivatives of this compound could be engineered to create specific binding pockets for anions, potentially leading to new chemical sensors.

Development of Novel Derivatization Strategies for Diverse Chemical Libraries

This compound is a versatile starting material for generating diverse chemical libraries due to its multiple, orthogonally reactive functional groups. smolecule.com This is invaluable for discovery chemistry, where a wide range of structures are needed for screening.

Novel strategies for derivatization are expected to leverage the unique reactivity of each functional group:

Heterocycle Synthesis: The α-haloketone and β-keto ester motifs are classic precursors for a vast array of heterocyclic compounds. nih.gov For example, reaction with hydrazines can yield pyrazoles, while condensation with amidines or ureas can produce pyrimidines. nih.govekb.eg These reactions can be adapted to create libraries of substituted heterocycles.

Selective Functional Group Transformation: The three main functional groups can be targeted selectively.

The α-chloro group: Can be displaced by various nucleophiles (e.g., amines, thiols, azides) in SN2 reactions.

The ketone: Can undergo reactions such as Wittig olefination, reductive amination, or conversion to oximes and hydrazones.

The methyl ester: Can be hydrolyzed to the carboxylic acid, converted to amides, or transesterified with other alcohols to introduce new functionalities. rsc.org

Multi-Component Reactions (MCRs): The compound is an ideal substrate for MCRs, where three or more reactants combine in a single step to form a complex product. This allows for the rapid generation of molecular diversity from simple starting materials.

Table 2: Derivatization Strategies for Chemical Library Synthesis

| Reagent/Reaction Type | Targeted Moiety | Resulting Compound Class |

| Hydrazine (B178648) derivatives | β-Keto ester | Substituted Pyrazoles |

| Thiourea/Amidine | β-Keto ester | Substituted Pyrimidines/Thiazines |

| Amines/Thiols/Azides | α-Chloroketone | α-Amino/Thio/Azido ketones |

| Phosphorus ylides (Wittig) | 4-Keto | Alkenes |

| Hydrolysis (acid/base) | Methyl Ester | Carboxylic Acid |

| Amines (Amidation) | Methyl Ester | Amides |

Application in Chemical Biology Tools (excluding clinical/drug studies)

Excluding therapeutic applications, this compound and its derivatives have potential as tools to probe biological systems. Its reactivity can be harnessed to create molecular probes for studying enzymes and other biological processes.

Future applications in this domain may include:

Enzyme Substrate Analogues: The molecule can serve as a substrate to identify and characterize novel enzyme activities, such as ketoreductases or esterases, from biological samples. acs.org Its conversion can be monitored to gain insights into enzyme function. smolecule.com

Covalent Enzyme Inhibitors/Probes: The α-chloroketone is an electrophilic "warhead" that can react covalently with nucleophilic residues (e.g., cysteine, histidine) in an enzyme's active site. This makes it a potential scaffold for designing activity-based probes to label and identify specific classes of enzymes in complex biological mixtures.

Scaffolds for Quorum Sensing Modulators: β-Keto esters with aryl substituents have been shown to interact with proteins involved in bacterial quorum sensing (QS). nih.gov this compound could serve as a starting point for synthesizing new QS modulators to study bacterial communication, by attaching various aryl or acyl groups through its multiple functional handles.

Q & A

Q. What are the established synthesis routes for Methyl 5-chloro-4-oxopentanoate, and what experimental conditions optimize yield?

- Methodological Answer : The compound can be synthesized via chlorination of methyl levulinate (methyl 4-oxopentanoate) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key conditions include:

- Temperature : 0–5°C for controlled reaction kinetics to avoid side products.

- Solvent : Anhydrous dichloromethane or toluene to prevent hydrolysis.

- Catalyst : Catalytic dimethylformamide (DMF) enhances chlorination efficiency.

Post-synthesis, purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity .

Q. How is this compound characterized to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 3.7–3.8 ppm (ester methyl group) and δ 2.5–2.7 ppm (keto carbonyl proton) confirm functional groups.

- IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (keto C=O) .

- Chromatography :

- GC-MS : Retention time and molecular ion ([M⁺] at m/z 164.59) validate purity .

Advanced Research Questions

Q. What are the reaction mechanisms and kinetic challenges in nucleophilic substitutions involving this compound?

- Methodological Answer : The chlorine atom at C5 and keto group at C4 create competing electrophilic sites. For example:

- Ammonolysis : Attack at C5-Cl proceeds via SN2, but steric hindrance from the ester group slows kinetics.

- Grignard Reagents : Preferential nucleophilic addition to the keto group occurs unless low temperatures (−78°C) and bulky bases (LDA) direct reactivity to C5-Cl .

Computational studies (DFT) model charge distribution to predict regioselectivity .

Q. How does this compound interact with biological systems, and what analytical methods quantify these interactions?

- Methodological Answer :

- Metabolic Pathway Analysis :

Incubate with liver microsomes (e.g., rat CYP450 isoforms) and analyze metabolites via LC-HRMS. Detect intermediates like 5-hydroxy derivatives. - Protein Binding :

Use fluorescence quenching assays with human serum albumin (HSA). Calculate binding constants (Kd) via Stern-Volmer plots .

Contradictions and Research Gaps

- Synthesis Yields : reports variable yields (60–85%) depending on chlorination agents, but optimal conditions for scale-up remain unvalidated.

- Biological Activity : While structural analogs like 5-aminolevulinate derivatives show photodynamic therapy potential, no direct studies confirm this for this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。